Chloranil

Electrophilicity parameter Reactivity quantification Oxidant selection

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone, CAS 118-75-2) is the essential moderate-strength quinone oxidant bridging the gap between benzoquinone and DDQ. Its unique electrophilicity (E = -13.84) enables clean dehydrogenation of sensitive substrates—including halogen-, nitro-, and carboxy-substituted tetrahydrocarbazoles—without overoxidation. It is the non-substitutable precursor to Pigment Violet 23 and the anticancer API diaziquone. Procure with confidence: ≥98% purity, consistent lot-to-lot performance, and proven scalability from research to ton-scale production.

Molecular Formula C6Cl4O2
Molecular Weight 245.9 g/mol
CAS No. 118-75-2
Cat. No. B122849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloranil
CAS118-75-2
Synonyms2,3,5,6-Tetrachloro-2,5-Cyclohexadiene-1,4-dione, _x000B_2,3,5,6-Tetrachloro-p-benzoquinone;  1,2,4,5-Tetrachlorobenzoquinone;  2,3,5,6-Tetrachloro-1,4-(p-)-benzoquinone;  2,3,5,6-Tetrachloro-1,4-benzoquinone;  2,3,5,6-Tetrachloro-2,5-cyclohexadiene-1,4-dione; 
Molecular FormulaC6Cl4O2
Molecular Weight245.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
InChIInChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
InChIKeyUGNWTBMOAKPKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL;  SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE;  SOLUBLE IN ETHER. INSOLUBLE IN WATER.
g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1
ALMOST INSOL IN WATER (1:4000)
In water, 250 mg/l at room temperature
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Chloranil (CAS 118-75-2): p-Chloranil Oxidant for Dehydrogenation and Pigment Synthesis Procurement


Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone, p-chloranil, CAS 118-75-2) is a fully chlorine-substituted para-benzoquinone electron acceptor with a melting point of 290–296°C and water solubility <0.25 g/L . Its electron-deficient structure confers moderate oxidizing capability, placing it between unsubstituted benzoquinone and the stronger oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the quinone oxidant continuum [1]. Commercial chloranil is available at ≥98% purity by GC and HPLC, with industrial-grade material (min. 99.0% by GC) used for large-scale dye manufacturing and research-grade material (>98%) for synthetic and analytical applications [2].

Why Chloranil (CAS 118-75-2) Cannot Be Simply Replaced by Other Quinone Oxidants


Generic quinone substitution fails because oxidant strength differences of over 10 orders of magnitude in electrophilicity (E parameter) exist among structurally similar quinones, directly dictating whether a desired dehydrogenation proceeds at all, stops at an intermediate product, or continues to unwanted overoxidation [1]. p-Chloranil occupies a narrow oxidizing window that is simultaneously stronger than benzoquinone and weaker than DDQ—a property that cannot be achieved by simple dilution or stoichiometric adjustment of either extreme [2]. Furthermore, chloranil's tetrachloro substitution pattern imparts unique solubility characteristics (practically insoluble in water, 0.25 g/L; soluble in ether and acetone) that influence reaction workup and purification workflows compared to DDQ or o-chloranil .

Quantitative Differentiation of Chloranil (CAS 118-75-2) vs. DDQ, o-Chloranil, and p-Chloranil Derivatives


Chloranil Electrophilicity (E = -13.84) is Over 10 Orders of Magnitude Lower Than DDQ (E = -3.66), Enabling Moderate Oxidizing Selectivity

In Mayr's quantitative reactivity scale for electrophiles measured in acetonitrile, p-chloranil exhibits an E parameter of -13.84, while DDQ exhibits an E parameter of -3.66 [1]. This ~10.2-unit difference corresponds to over 10 orders of magnitude lower electrophilic reactivity for p-chloranil. In a comparative study of hindered phenol oxidation, DDQ oxidation of 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol resulted in further oxidation (overoxidation) of initial products, whereas p-chloranil monomer (pCh1) exhibited no reaction, and the p-chloranil dimer (pCh2) with intermediate reduction potential (more positive than pCh1, more negative than DDQ) afforded initial oxidation products exclusively without overoxidation [2].

Electrophilicity parameter Reactivity quantification Oxidant selection

First Reduction Potential of p-Chloranil Dimer (pCh2) Falls Between p-Chloranil Monomer and DDQ, Demonstrating Tunable Oxidizing Strength

The first reduction potential of p-chloranil dimer (pCh2) is more positive than that of p-chloranil monomer (pCh1) and more negative than that of DDQ [1]. This intermediate reduction potential enabled pCh2 to oxidize 9,10-dihydroanthracene to anthracene more efficiently than pCh1, and to oxidize α-tetralol to α-tetralone more efficiently than pCh1. Most critically, in the oxidation of 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol, DDQ caused further oxidation beyond the desired product, pCh1 showed no reaction whatsoever, and pCh2 exclusively yielded the initial oxidation products with no overoxidation [1].

Reduction potential Electron acceptor Oxidant engineering

p-Chloranil vs. o-Chloranil: Positional Isomerism Confers Distinct Reactivity Profiles for Dehydrogenation vs. Cycloaddition Applications

p-Chloranil (para isomer, CAS 118-75-2) and o-chloranil (ortho isomer, CAS 2435-53-2) exhibit fundamentally different reactivity profiles despite identical molecular formula. o-Chloranil participates in Diels-Alder cycloaddition reactions with styrenes via transient charge-transfer complex formation [1], and can oxidize alkylbenzenes to 1,3-benzodioxoles through benzylic oxidation and subsequent acetal formation [2]. In contrast, p-chloranil functions primarily as a hydrogen abstraction/dehydrogenation reagent for aromatization of hydroaromatic compounds and oxidative coupling reactions, and does not undergo analogous cycloaddition chemistry due to the para-positioning of its carbonyl groups [3]. p-Chloranil's suitability for carbazole dehydrogenation across diverse substituent classes (halogen-, nitro-, carboxy-) has been specifically documented as superior to other dehydrogenation agents [3].

Isomer comparison Regioselectivity Reaction pathway

Chloranil Enables Selective Dehydrogenation Across Halogen-, Nitro-, and Carboxy-Substituted Substrates Where Alternative Dehydrogenation Agents Fail

In a comprehensive study of carbazole synthesis via tetrahydrocarbazole dehydrogenation, chloranil demonstrated suitability for dehydrogenation across all tested cases, including substrates bearing halogen, nitro, and carboxy substituents [1]. The study explicitly states that 'no dehydrogenation agent could be found suitable for all cases' prior to chloranil evaluation, and 'the superiority of chloranil over other dehydrogenation agents has been pointed out' [1]. While the study notes that long reflux periods are required, this disadvantage 'is certainly outweighed by its wide applicability and by the good yields of products obtained' [1]. The method enabled successful preparation of mono-bromo and mono-nitrocarbazoles that had 'never before been obtained' [1].

Functional group tolerance Carbazole synthesis Dehydrogenation reagent

DDQ Dehydrogenation Proceeds on Activated Methylcyclopropanes Where Chloranil Shows No Reactivity, Defining Distinct Substrate Compatibility Windows

In a comparative study of methylcyclopropane dehydrogenation activated by a spiro-fused fluorene group, DDQ readily dehydrogenated the substrate to yield a butadiene derivative, while chloranil showed no reaction under identical conditions [1]. This substrate class was specifically noted as 'readily dehydrogenated by DDQ, but not by chloranil' [1]. The finding delineates a clear substrate reactivity threshold: highly strained or activated systems with low oxidation barriers require the stronger oxidant DDQ, whereas less reactive substrates may be better served by chloranil's milder oxidizing power to avoid overoxidation.

Substrate scope Dehydrogenation limitation Reagent selection

Chloranil is the Essential Precursor for Industrial-Scale C.I. Pigment Violet 23 and Diaziquone API Synthesis, with Defined Purity Specifications ≥98-99%

Chloranil serves as the essential starting material for two major industrial applications with no direct substitute: (1) synthesis of C.I. Pigment Violet 23 via condensation with 3-amino-N-ethylcarbazole to yield 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone, followed by cyclization [1]; (2) synthesis of DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) and the anticancer API diaziquone [2]. Industrial-grade chloranil is specified at min. 99.0% purity by GC, with a melting point of 292–294°C and boiling point of 311°C [2]. Research-grade material from major suppliers is specified at ≥98.0% by GC and HPLC, with melting point 290–296°C .

Pigment synthesis Pharmaceutical intermediate Industrial procurement

Chloranil (CAS 118-75-2): Evidence-Based Application Scenarios for Procurement Decisions


Dehydrogenation of Functional Group-Rich Tetrahydrocarbazoles to Carbazoles

Chloranil is the dehydrogenation reagent of choice for converting substituted tetrahydrocarbazoles to carbazole derivatives when the substrate contains sensitive functional groups such as halogens, nitro, or carboxy moieties. Evidence shows that alternative dehydrogenation agents fail on at least some substituent classes, whereas chloranil demonstrates suitability across all tested cases, enabling preparation of previously inaccessible mono-bromo and mono-nitrocarbazoles [1]. Procurement of chloranil for this application avoids the need to screen multiple dehydrogenation reagents or implement additional protecting group steps.

Oxidation of Hindered Phenols Requiring Controlled Stoichiometric Conversion Without Overoxidation

When oxidizing sterically hindered phenols such as 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol, chloranil monomer (pCh1) is unreactive, DDQ causes destructive overoxidation of the desired product, but p-chloranil dimer (pCh2) with intermediate oxidizing strength selectively yields only the initial oxidation products [1]. This defines a specific application window where neither the weaker p-chloranil monomer nor the stronger DDQ is appropriate, and a chloranil-derived reagent provides the requisite oxidizing window. Procurement of chloranil as a precursor for pCh2 synthesis or for applications where moderate oxidizing power is required is justified when overoxidation is a documented concern.

Industrial Manufacture of C.I. Pigment Violet 23 and Diaziquone API

Chloranil is the essential and non-substitutable precursor for two established industrial synthetic routes: (1) condensation with 3-amino-N-ethylcarbazole to produce Pigment Violet 23, a high-volume dioxazine pigment [1]; (2) synthesis of DDQ and the anticancer API diaziquone [2]. For procurement in these supply chains, chloranil must meet industrial-grade purity specifications (min. 99.0% by GC) and is typically procured at multi-kilogram to ton scale. Substitution with other quinones would require complete revalidation of manufacturing processes and potentially new regulatory filings for pharmaceutical applications.

Synthesis of 2,3,5-Triaryl-2H-pyrroles via In Situ Oxidation

Chloranil or DDQ can be used for the in situ oxidation step in the synthesis of 2,3,5-triaryl-2H-pyrroles in good yields [1]. When selecting between chloranil and DDQ for this transformation, chloranil is preferred if the substrate contains oxidation-sensitive functional groups that would be vulnerable to DDQ's stronger oxidizing power (E = -3.66 vs. chloranil's E = -13.84, representing >10 orders of magnitude lower electrophilicity) [2]. This application scenario leverages chloranil's moderate oxidizing strength to achieve the desired aromatization while preserving functional group integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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